N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(pentafluorophenoxy)acetamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a methylphenyl group, and a pentafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The introduction of the methylphenyl group and the pentafluorophenoxy group is achieved through subsequent substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide: shares structural similarities with other oxazole derivatives and fluorinated aromatic compounds.
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide: is similar to compounds such as 2-(2,3,4,5,6-pentafluorophenoxy)acetamide and 3-(4-methylphenyl)-1,2-oxazole.
Uniqueness
The uniqueness of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide lies in its combination of an oxazole ring with a pentafluorophenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H11F5N2O3 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C18H11F5N2O3/c1-8-2-4-9(5-3-8)10-6-12(28-25-10)24-11(26)7-27-18-16(22)14(20)13(19)15(21)17(18)23/h2-6H,7H2,1H3,(H,24,26) |
InChI Key |
ZWRUEPSWRZMXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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